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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070

A Comparative Spectroscopic Guide: 1,2,4,5-
Tetramethoxybenzene and Its Relatives

For researchers, scientists, and drug development professionals, a precise understanding of
molecular structure is paramount. This guide provides a comprehensive spectroscopic
comparison of 1,2,4,5-tetramethoxybenzene and a series of structurally related methoxy-
substituted benzene derivatives. By examining their distinct signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate
unambiguous identification and characterization.

The number and position of methoxy groups on a benzene ring significantly influence the
molecule's electronic environment and symmetry, leading to distinct spectroscopic properties.
This guide presents a detailed analysis of these differences through a compilation of
experimental data for 1,2,4,5-tetramethoxybenzene and its isomers, as well as various
trimethoxy- and dimethoxybenzene congeners.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,2,4,5-tetramethoxybenzene
and its related compounds.

'H NMR Spectral Data
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Aromatic Protons

Methoxy Protons

Compound Solvent
(ppm) (ppm)
1,2,4,5- 3.84 (s, 6H), 3.79 (s,
CDCls 6.51 (s, 2H)
Tetramethoxybenzene 6H)
1234 6.57 (d, J=8.8 Hz, 3.88 (s, 3H), 3.86 (s,
T CDCls 1H), 6.49 (d, J=8.8 3H), 3.83 (s, 3H), 3.78
Tetramethoxybenzene
Hz, 1H) (s, 3H)
1,2,3,5- 3.86 (s, 6H), 3.79 (s,
CDCls 6.13 (s, 2H)
Tetramethoxybenzene 6H)
1,2,3- cDCl 6.95 (t, J=8.3 Hz, 1H),  3.88 (s, 6H), 3.85 (s,
3
Trimethoxybenzene 6.59 (d, J=8.3 Hz,2H) 3H)
6.93 (d, J=8.8 Hz,
1,2,4- cpCl 1H), 6.51 (dd, J=8.8, 3.87 (s, 3H), 3.83 (s,
3
Trimethoxybenzene 2.9 Hz, 1H), 6.44 (d, 3H), 3.81 (s, 3H)
J=2.9 Hz, 1H)
1,3,5-
] CDCIs 6.09 (s, 3H) 3.78 (s, 9H)
Trimethoxybenzene
1,2-
_ CDCls 6.90-6.85 (m, 4H) 3.87 (s, 6H)
Dimethoxybenzene
7.19 (t, J=8.2 Hz, 1H),
1,3- 6.51 (dd, J=8.2, 2.4
_ CDCls 3.79 (s, 6H)
Dimethoxybenzene Hz, 2H), 6.42 (t, J=2.4
Hz, 1H)
1,4-
_ CDCls 6.84 (s, 4H) 3.77 (s, 6H)
Dimethoxybenzene
3C NMR Spectral Data
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Aromatic Carbons Methoxy Carbons

Compound Solvent
(ppm) (ppm)
1,2,4,5-
CDClIs 149.3, 143.1,98.4 57.1,56.4
Tetramethoxybenzene
1,2,3,4- 151.3, 149.9, 142.6,
CDCls 61.1, 60.9, 56.1, 56.0
Tetramethoxybenzene 138.2,107.8, 107.3
1,2,3,5- 158.9, 153.8, 139.5,
CDCls 61.0, 56.3, 55.7
Tetramethoxybenzene 94.3,91.9
1,2,3- 153.6, 138.4, 123.8,
] CDCls 60.9, 56.0
Trimethoxybenzene 105.9
1,2,4- 150.9, 149.5, 143.2,
. CDCls 56.4, 56.0, 55.8
Trimethoxybenzene 112.3,100.1, 97.6
1,3,5-
_ CDClIs 161.1, 93.1 55.3
Trimethoxybenzene
1,2-
_ CDCls 149.2,121.1,111.3 55.9
Dimethoxybenzene
1,3- 160.3, 129.8, 106.5,
_ CDCls 55.2
Dimethoxybenzene 101.1
1,4-
CDClIs 153.9, 114.3 55.6

Dimethoxybenzene

IR Spectral Data
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Compound

Major Peaks (cm~?)

1,2,4,5-Tetramethoxybenzene

2998, 2938, 2832 (C-H stretch), 1510, 1465
(C=C aromatic stretch), 1208, 1111, 1035 (C-O
stretch)

1,2,3-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-
2950 (Aliphatic C-H Stretch), ~1580, 1480
(Aromatic C=C Stretch), ~1250, 1100 (C-O
Stretch)[1]

1,2,4-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-
2950 (Aliphatic C-H Stretch), ~1610, 1510
(Aromatic C=C Stretch), ~1270, 1030 (C-O
Stretch)[1]

1,3,5-Trimethoxybenzene

~3000-3100 (Aromatic C-H Stretch), ~2830-
2950 (Aliphatic C-H Stretch), ~1600, 1460
(Aromatic C=C Stretch), ~1230, 1150 (C-O
Stretch)[1]

1,2-Dimethoxybenzene

3001, 2956, 2835 (C-H stretch), 1591, 1499
(C=C aromatic stretch), 1251, 1026 (C-O
stretch)

1,3-Dimethoxybenzene

3003, 2959, 2836 (C-H stretch), 1600, 1471
(C=C aromatic stretch), 1288, 1155, 1050 (C-O
stretch)

1,4-Dimethoxybenzene

2998, 2953, 2835 (C-H stretch), 1508, 1463
(C=C aromatic stretch), 1245, 1036 (C-O
stretch)

Mass Spectrometry Data
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Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
1,2,4,5-Tetramethoxybenzene 198 183, 168, 155, 125, 110
1,2,3,4-Tetramethoxybenzene 198 183, 168, 155, 125, 110
1,2,3,5-Tetramethoxybenzene 198 183, 168, 155, 125, 110
1,2,3-Trimethoxybenzene 168 153, 138, 125, 110, 95
1,2,4-Trimethoxybenzene 168 153, 138, 125, 110, 95
1,3,5-Trimethoxybenzene 168 153, 138, 125, 110, 95
1,2-Dimethoxybenzene 138 123, 108, 95, 77
1,3-Dimethoxybenzene 138 123, 108, 95, 77
1,4-Dimethoxybenzene 138 123, 108, 95, 77

Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic
techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.6
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:
e Instrument: 400 MHz NMR spectrometer.
o Parameters:
o Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16
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o Relaxation Delay: 1.0 s

o Spectral Width: -2 to 12 ppm

o Temperature: 298 K
13C NMR Spectroscopy:
e Instrument: 100 MHz NMR spectrometer.
e Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: -10 to 220 ppm

[¢]

Temperature: 298 K

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
e Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

o Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the ATR accessory.

o Parameters:
o Spectral Range: 4000-400 cm™1
o Resolution: 4 cm™1

o Number of Scans: 32
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o Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded
and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron lonization (EI) Mass Spectrometry.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC,
where it was vaporized and separated from the solvent.

lonization:

o lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV

Mass Analysis:

o Analyzer Type: Quadrupole

o Scan Range: m/z 40-500

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-
to-charge ratio (m/z), was analyzed to identify the molecular ion and characteristic fragment
ions.

Visualizations

The following diagrams illustrate the molecular structures of the compared compounds and a

logical workflow for their spectroscopic differentiation.
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Dimethoxybenzenes

1,4-Dimethoxybenzene

1,3-Dimethoxybenzene

1,2-Dimethoxybenzene

1,3,5-Trimethoxybenzene
1,2,4-Trimethoxybenzene
1,2,3-Trimethoxybenzene

1,2,3,5-Tetramethoxybenzene
1,2,3,4-Tetramethoxybenzene
1,2,4,5-Tetramethoxybenzene

Click to download full resolution via product page

Caption: Molecular Structures of Compared Methoxybenzenes
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Unknown Methoxybenzene Sample

Mass Spectrometry (MS)
Determine Molecular Weight

1H and 3C NMR Spectroscopy
Elucidate Substitution Pattern

Compare Spectra with Database

Identify Compound

Click to download full resolution via product page

Caption: Logical Workflow for Spectroscopic Identification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document. BenchChem. [Spectroscopic differences between 1,2,4,5-
Tetramethoxybenzene and related compounds]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1203070#spectroscopic-differences-between-1-2-
4-5-tetramethoxybenzene-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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